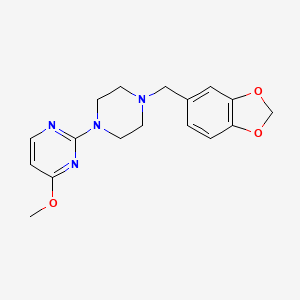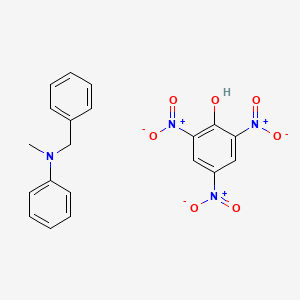
N-methyl-N-(phenylmethyl)aniline; 2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(phenylmethyl)aniline: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applicationsN-methyl-N-(phenylmethyl)aniline is an organic compound with the chemical formula C14H15N, commonly used in the synthesis of dyes and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(phenylmethyl)aniline: can be synthesized through the reaction of aniline with formaldehyde and methylamine under acidic conditions . The reaction typically involves heating the mixture to promote the formation of the desired product.
2,4,6-trinitrophenol: is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, N-methyl-N-(phenylmethyl)aniline is produced using continuous flow reactors to ensure consistent quality and yield . The process involves the use of catalysts to enhance the reaction rate and reduce the formation of by-products.
2,4,6-trinitrophenol: is manufactured in large quantities using batch reactors. The process involves multiple stages of nitration, followed by purification steps to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(phenylmethyl)aniline: undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
2,4,6-trinitrophenol: primarily undergoes nitration and reduction reactions . It can be reduced to form picramic acid using reducing agents such as iron and hydrochloric acid.
Major Products
The major products formed from the reactions of N-methyl-N-(phenylmethyl)aniline include N-methyl-N-(phenylmethyl)aniline oxide and N-methyl-N-(phenylmethyl)aniline halides .
For 2,4,6-trinitrophenol , the major products include picramic acid and various nitro derivatives .
Scientific Research Applications
N-methyl-N-(phenylmethyl)aniline: is used in scientific research for the synthesis of dyes, pharmaceuticals, and as a reagent in organic chemistry . It is also used in the study of reaction mechanisms and kinetics.
2,4,6-trinitrophenol: is widely used in chemical laboratories as a reagent for the detection of metals and proteins . It is also used in the synthesis of other chemical compounds and as an explosive in military applications.
Mechanism of Action
The mechanism of action of N-methyl-N-(phenylmethyl)aniline involves its interaction with various molecular targets, including enzymes and receptors . It can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and the nature of the target.
2,4,6-trinitrophenol: exerts its effects through its ability to undergo rapid decomposition, releasing large amounts of energy . This property makes it an effective explosive and a useful reagent in chemical reactions.
Comparison with Similar Compounds
N-methyl-N-(phenylmethyl)aniline: is similar to other aniline derivatives, such as N-methylaniline and N-phenylaniline . its unique structure and reactivity make it distinct from these compounds.
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds, such as trinitrotoluene (TNT) and dinitrophenol . Its high nitrogen content and explosive properties set it apart from these compounds.
Properties
CAS No. |
38734-75-7 |
|---|---|
Molecular Formula |
C20H18N4O7 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-benzyl-N-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H15N.C6H3N3O7/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-11H,12H2,1H3;1-2,10H |
InChI Key |
IUZLIDUABCUHNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
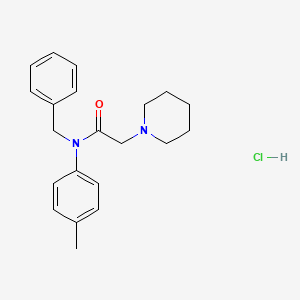
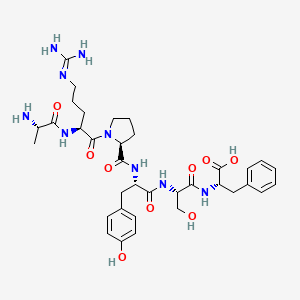
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
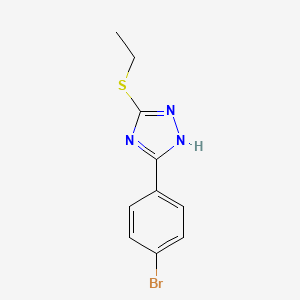
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
